![molecular formula C18H17Cl2N3O3S B2488330 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 1021116-50-6](/img/structure/B2488330.png)
2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to "2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide" often involves multi-step chemical reactions, including the use of bromine as a cyclic reagent. For example, Liu et al. (2008) synthesized a similar compound with a yield of 66% through recrystallization from mixed solvents at room temperature (Liu, Guo-hua, et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using crystallographic techniques. The crystallographic data reveal detailed insights into the compound's geometry, such as space groups and crystal dimensions, providing a deeper understanding of its molecular interactions and stability. Liu et al. (2007) provided comprehensive crystallographic data for a structurally similar compound, highlighting its effectiveness in herbicidal activity (Liu, Guo-hua, et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis processes often involve reactions such as ring closure and recrystallization, which are crucial for achieving the desired chemical structure and properties. For instance, the synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings were investigated, indicating moderate to good selective herbicidal activity against certain plants (Man‐Yun Liu & De-Qing Shi, 2014).
Physical Properties Analysis
The physical properties, including density and molecular weight, are determined using crystallographic analysis. These properties are essential for understanding the compound's behavior in different physical contexts and its potential applications in various fields. The studies by Liu et al. (2008) provide such data, offering insights into the compound's physical characteristics (Liu, Guo-hua, et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity and stability, are closely tied to their molecular structure and synthesis process. Investigations into their herbicidal activity, as discussed in various studies, highlight the potential applications of these compounds based on their chemical properties. For instance, novel derivatives showing moderate to good herbicidal activity have been synthesized and evaluated (Duan, L., Zhao, Q., & Zhang, H. B., 2010).
Scientific Research Applications
Herbicidal Activity
- Studies have shown that compounds closely related to 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide demonstrate effective herbicidal activity. For example, a compound with a similar chemical structure was synthesized and found to be effective as a herbicide (Liu et al., 2008).
Synthesis and Crystal Structure
- The crystal structure of similar compounds has been analyzed, providing insights into their molecular configurations. This understanding can be crucial for optimizing their herbicidal efficiency (Liu et al., 2007).
Pharmacological Evaluation
- Although information on pharmacological aspects is limited for this specific compound, related thiazolo[3,2-a]pyrimidine derivatives have been evaluated for various pharmacological activities, such as anti-inflammatory and antinociceptive effects (Alam et al., 2010).
Antimicrobial and Anticancer Properties
- Thiazolo[3,2-a]pyrimidine derivatives, which share a core structure with the compound , have shown potential as antimicrobial and anticancer agents. This indicates possible applications in medical research and therapy (Etemadi et al., 2016).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-8-15(17(25)23-9(2)11(4)27-18(23)21-8)22-16(24)10(3)26-14-6-5-12(19)7-13(14)20/h5-7,10H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBVQEHZGUGNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)
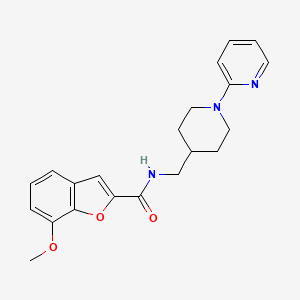


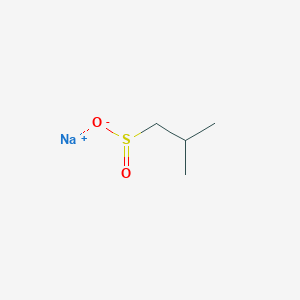
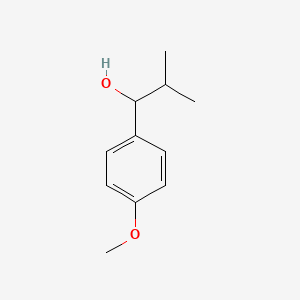
![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)

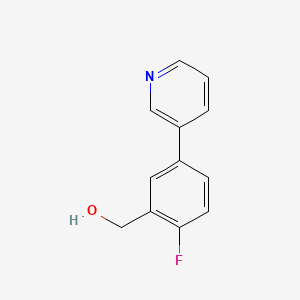
![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
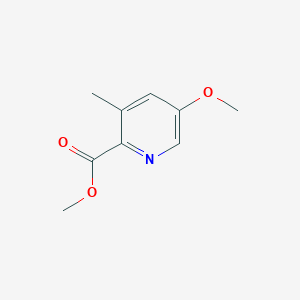
![3-{[4-(3-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2488265.png)

